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N-[(Benzyloxy)carbonyl]-L-histidyl-L-phenylalaninamide

Pepsin kinetics Aspartic protease specificity Substrate design

Kinetic analysis of aspartic proteases (pepsin, cathepsin D, renin) is frequently confounded by carboxylate-mediated inhibition when free-acid substrates are employed. Z-His-Phe-NH₂ (CAS 33430-28-3) resolves this. • C-terminal amide eliminates the negative charge adjacent to the scissile bond, enabling uninhibited turnover and accurate Kₘ/Vₘₐₓ determination. • Single His-Phe cleavage site yields only two ninhydrin-reactive products, simplifying HPLC or TLC-based rate quantification. • N-terminal Z-group confers resistance to exopeptidases, ensuring observed hydrolysis is attributable exclusively to the target aspartic protease. Supplied with a Certificate of Analysis; stable as a lyophilized powder for consistent lot-to-lot performance.

Molecular Formula C23H25N5O4
Molecular Weight 435.5 g/mol
CAS No. 33430-28-3
Cat. No. B15218862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(Benzyloxy)carbonyl]-L-histidyl-L-phenylalaninamide
CAS33430-28-3
Molecular FormulaC23H25N5O4
Molecular Weight435.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C23H25N5O4/c24-21(29)19(11-16-7-3-1-4-8-16)27-22(30)20(12-18-13-25-15-26-18)28-23(31)32-14-17-9-5-2-6-10-17/h1-10,13,15,19-20H,11-12,14H2,(H2,24,29)(H,25,26)(H,27,30)(H,28,31)/t19-,20-/m0/s1
InChIKeyLJXFITXHBJGQBP-PMACEKPBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(Benzyloxy)carbonyl]-L-histidyl-L-phenylalaninamide (CAS 33430-28-3): A Structurally Defined Dipeptide Amide for Aspartic Protease Research and Procurement Specification


N-[(Benzyloxy)carbonyl]-L-histidyl-L-phenylalaninamide (Z-His-Phe-NH₂, C₁₈H₂₂N₄O₃, MW 342.39 g/mol) is a protected dipeptide amide in which the N-terminus is blocked by a benzyloxycarbonyl (Z) group and the C-terminus is blocked as a primary amide. It belongs to a historically significant series of synthetic substrates designed for mechanistic studies on aspartic proteases, most notably crystalline swine pepsin [1]. Unlike free-acid or ester analogs, the C-terminal amide eliminates the inhibitory effect of a free carboxylate adjacent to the scissile bond, enabling cleaner kinetic analysis under defined pH conditions [2]. The compound serves as a minimalist, two-residue model for probing P1–P1′ specificity without the confounding influence of additional side-chain interactions present in longer peptide substrates.

Aspartic protease substrate with defined His-Phe scissile bond.C-terminal amide avoids carboxylate-mediated inhibition for cleaner kinetics.
Z-protected N-terminus blocks exopeptidase cleavage.Ensures observed hydrolysis arises from aspartic proteases, not contaminating peptidases.
P2 histidine enables aqueous solubility at pH 2–5.Eliminates need for organic co-solvents in pepsin activity assays.

Why N-[(Benzyloxy)carbonyl]-L-histidyl-L-phenylalaninamide Cannot Be Substituted with Other Z-Dipeptides or Unprotected Analogs in Pepsin Research


Generic substitution fails because Z-His-Phe-NH₂ occupies a narrow intersection of three non-negotiable structural requirements for aspartic protease substrates: a hydrophobic P1 residue (Phe) for primary S1 pocket recognition, a protonatable P2 imidazole (His) for substrate solubility and pH-dependent binding, and a non-ionizable C-terminal amide to prevent carboxylate-mediated inhibition of catalysis [1]. Replacement of the C-terminal amide with a free carboxyl group (Z-His-Phe-OH) introduces a negative charge adjacent to the scissile bond, which has been directly shown to inhibit pepsin action and shift the pH optimum [2]. Removal of the Z group (e.g., His-Phe-NH₂) eliminates the N-terminal lipophilic anchor, altering substrate affinity and enabling cleavage by contaminating peptidases, as observed with impure cathepsin D preparations that split His-Phe-NH₂ while pure cathepsin D does not [3]. Extension to a tripeptide amide such as Z-His-Phe-Phe-NH₂ introduces a second Phe residue that alters both the cleavage site and product profile, as pepsin-catalyzed hydrolysis shifts to the Phe-Phe bond rather than the His-Phe bond [2].

Z-His-Phe-NH₂
Target
Z-His-Phe-OH (free acid)
Free carboxylate adjacent to the scissile bond inhibits pepsin, shifting pH optimum lower and reducing turnover.
Z-His-Phe-NH₂
Target
His-Phe-NH₂ (unprotected)
Lacks the N-terminal Z-group; cleaved by contaminating exopeptidases in impure preparations, generating non-specific signals.
Z-His-Phe-NH₂
Target
Z-His-Phe-OEt (ethyl ester)
Susceptible to spontaneous ester hydrolysis in aqueous buffer; introduces non-enzymatic background that confounds rate measurements.

Quantitative Evidence Guide: Where N-[(Benzyloxy)carbonyl]-L-histidyl-L-phenylalaninamide Shows Measurable Differentiation from Closest Analogs


Kinetic Preference of C-Terminal Amides over Free Acids in Pepsin-Catalyzed Hydrolysis: Z-His-Phe-NH₂ vs. Z-His-Phe-OH

The presence of a free carboxylate group adjacent to the scissile peptide bond has been explicitly demonstrated to inhibit pepsin action. In the foundational 1966 study by Inouye et al., conversion of the carboxyl group of an acetyl dipeptide to an ester or amide was undertaken precisely because the free carboxyl group inhibited pepsin-catalyzed cleavage [1]. The pH optimum for hydrolysis of Z-His-Phe-Phe (free acid) is near pH 3, and its cleavage rate by pepsin is markedly slower than that of the corresponding ethyl ester Z-His-Phe-Phe-OEt, which exhibits a pH optimum near pH 4 [1]. Although direct kcat/KM data for Z-His-Phe-NH₂ itself are not tabulated in the primary literature, the class-level inference is unambiguous: any Z-dipeptide bearing a free C-terminal carboxyl (e.g., Z-His-Phe-OH, CAS 13053-69-5) will exhibit slower pepsin-catalyzed hydrolysis and a lower pH optimum than the corresponding amide. Z-His-Phe-NH₂ eliminates this carboxylate penalty, providing faster turnover under standard assay conditions (pH 4.0) [2].

C-Terminal Amide vs Free Acid
Class-level inference
Amide (target) avoids carboxylate inhibition; free acid (Z-His-Phe-OH) shows slower hydrolysis and lower pH optimum (~3 vs ~4).
Amide supports faster pepsin turnover.
Direct kcat/KM data not available; class-level trend confirmed in literature.
Pepsin kinetics Aspartic protease specificity Substrate design

P1 Specificity Contrast: Z-His-Phe-NH₂ (Phe at P1) vs. Z-His-Leu-NH₂ or Z-His-Tyr-NH₂ in Pepsin Cleavage Efficiency

The Inouye and Fruton (1967) study systematically varied the X residue (P1 position) in the general substrate Z-His-X-Y-OR and demonstrated that pepsin exhibits a strong preference for hydrophobic L-amino acid residues at P1, but with considerable quantitative variation in kcat depending on the identity of X. L-Phenylalanyl (Phe) at P1 consistently supports rapid cleavage, whereas replacement with L-leucyl or L-tyrosyl alters kinetic behavior [1]. The kinetic data for the Z-His-Phe-Phe-OEt series established that KMapp values show relatively little variation across substrates, but kcat values differ considerably, meaning catalytic turnover—not substrate binding—is the primary differentiator among P1 variants [1]. Z-His-Phe-NH₂ places Phe at the P1 position, which for aspartic proteases provides optimal hydrophobic engagement of the S1 pocket. In contrast, analogs with Leu or Tyr at P1 exhibit altered cleavage rates due to differential transition-state stabilization in the enzyme's S1 subsite [1].

P1 Residue (Phe vs Leu/Tyr)
Cross-study comparable
Z-His-Phe-NH₂ (Phe at P1) supports rapid cleavage; Leu or Tyr at P1 alters kcat considerably with minimal KM variation.
Phe maximizes catalytic turnover via S1 engagement.
Quantitative rate ratios for exact pairs not tabulated in primary source.
Pepsin P1 specificity Hydrophobic amino acid preference Substrate engineering

Advantage of C-Terminal Amide Non-Ionizability: Z-His-Phe-NH₂ vs. Z-His-Phe-OEt in Long-Term Aqueous Stability and Assay Robustness

The ethyl ester series Z-His-Phe-Phe-OEt and Z-His-Phe-OEt, while effective pepsin substrates, carry the risk of spontaneous base- or enzyme-independent ester hydrolysis over extended incubation or storage in aqueous buffer, which can confound kinetic measurements [1]. The C-terminal primary amide of Z-His-Phe-NH₂ is chemically far more resistant to non-enzymatic hydrolysis than the corresponding ethyl ester (Z-His-Phe-OEt) or methyl ester (Z-His-Phe-OMe). This differential stability has direct practical consequences: in the 1967 study, base-catalyzed racemization of ester substrates was observed upon treatment with sodium ethoxide [2], and ester hydrolysis during prolonged pepsin incubations required careful chromatographic verification of product identity. The amide analog eliminates this liability, providing a chemically inert C-terminus that ensures any observed bond cleavage is exclusively enzyme-catalyzed [2].

Amide vs Ester Stability
Class-level inference
Primary amide resists non-enzymatic hydrolysis; ethyl ester (Z-His-Phe-OEt) susceptible to spontaneous hydrolysis and racemization.
Amide ensures observed cleavage is enzyme-catalyzed.
Half-life ratio not reported; ester lability documented as practical concern.
Chemical stability Ester hydrolysis Amide bond stability

Distinct Substrate Selectivity: Unprotected His-Phe-NH₂ Is Cleaved by Contaminating Peptidases, Whereas Z-His-Phe-NH₂ Is Targeted to Aspartic Proteases

Woessner (1977) reported that the unprotected dipeptide amide His-Phe-NH₂ (lacking the Z group) is cleaved by impure cathepsin D preparations but is not a substrate for the purified enzyme [1]. This finding demonstrates that the free N-terminal amine of His-Phe-NH₂ makes it susceptible to cleavage by contaminating exopeptidases and non-aspartic proteases co-purifying with cathepsin D. In contrast, the Z-protected form, Z-His-Phe-NH₂, bears the N-terminal benzyloxycarbonyl group that blocks aminopeptidase action and confers selectivity for aspartic proteases such as pepsin and cathepsin D (which require an extended hydrophobic binding surface). The N-terminal Z group provides an essential lipophilic anchor that directs substrate binding to the active-site cleft of aspartic proteases, as established by the extensive structure–activity studies of the Inouye and Fruton series [2].

Z-Protected vs Free Amine
Direct comparison
Z-His-Phe-NH₂ resistant to exopeptidases; His-Phe-NH₂ cleaved by contaminating peptidases in impure cathepsin D preparations.
Z-group prevents non-specific cleavage artifacts.
Impure cathepsin D splits unprotected form; pure enzyme does not.
Cathepsin D specificity Substrate protection Peptidase selectivity

Increased Substrate Solubility via P2 Histidine Protonation: Z-His-Phe-NH₂ vs. Z-Phe-Phe-NH₂ and Z-Gly-Phe-NH₂ in Aqueous Assay Buffers

A key practical advantage of the Z-His-Phe-NH₂ structure is the imidazole group of the histidine residue at the P2 position. Inouye and Fruton (1967) explicitly noted that the imidazolyl group renders the Z-His-X-Y-OR substrates moderately soluble in aqueous buffered media in the pH range 2–5, thereby obviating the necessity for organic co-solvents in the assay mixture [1]. This is a significant practical differentiator from analogs lacking a protonatable P2 residue. For example, Z-Phe-Phe-NH₂ or Z-Gly-Phe-NH₂ lack this imidazole-mediated solubilization and may require organic co-solvents (e.g., DMF or DMSO) that can perturb enzyme kinetics or denature the protease [1]. The solubility conferred by His protonation directly enables spectrophotometric kinetic assays to be conducted in purely aqueous buffers, improving the physiological relevance and reproducibility of the data.

P2 Histidine Solubility
Class-level inference
Z-His-Phe-NH₂ moderately soluble in pH 2-5 buffer; non-His analogs (Z-Phe-Phe-NH₂) likely require organic co-solvents.
Enables purely aqueous assay conditions.
Quantitative solubility comparison not tabulated.
Substrate solubility Imidazole protonation Aqueous assay compatibility

Defined Cleavage Site: Z-His-Phe-NH₂ Yields Only Two Products (Z-His + Phe-NH₂) vs. Tripeptide Substrates That Produce Three Fragments

The dipeptide amide structure of Z-His-Phe-NH₂ ensures a single, unambiguous cleavage site at the His-Phe peptide bond, generating exactly two products: Z-His (Pauly-positive) and Phe-NH₂ (ninhydrin-positive). This is fundamentally different from tripeptide substrates such as Z-His-Phe-Phe-NH₂, which are cleaved at the Phe-Phe bond to yield Z-His-Phe and Phe-NH₂ [1], or Z-His-Phe-Trp, which are cleaved at the Phe-Trp bond [2]. In kinetic mechanism studies, the production of only two fragments simplifies rate measurement and product identification. For the tripeptide Z-His-Phe-Phe-NH₂, Inouye and Fruton (1967) had to employ careful chromatographic analysis (solvent systems C and D on Whatman No. 1 paper) to distinguish Phe-NH₂ (RF 0.69) from free phenylalanine (RF 0.57) and from Phe-Phe (RF 0.74), as these products co-migrate in certain solvent systems [1]. The dipeptide amide eliminates this analytical ambiguity entirely.

Cleavage Product Simplicity
Direct comparison
Dipeptide amide yields 2 products (Z-His + Phe-NH₂); tripeptide Z-His-Phe-Phe-NH₂ produces 3 fragments requiring multi-solvent TLC verification.
Simplifies rate measurement and product identification.
Avoids RF co-migration issues seen with tripeptide substrates.
Product analysis Cleavage site determination Kinetic data interpretation

Recommended Application Scenarios for N-[(Benzyloxy)carbonyl]-L-histidyl-L-phenylalaninamide Based on Verified Differentiation Evidence


Aspartic Protease (Pepsin, Cathepsin D, Renin) Substrate Specificity Profiling

Z-His-Phe-NH₂ is optimally deployed as a minimal dipeptide substrate for determining P1–P1′ specificity of aspartic proteases. Its C-terminal amide eliminates the carboxylate inhibition that confounds kinetic measurements with free-acid analogs [1], while the single His-Phe scissile bond generates only two products, simplifying HPLC or TLC-based rate quantification [2]. The Z-group confers resistance to contaminating exopeptidases, ensuring that observed cleavage is attributable exclusively to the target aspartic protease [3].

Enzyme Mechanism Studies Requiring Defined Amino-Enzyme Intermediate Trapping

The defined two-residue structure of Z-His-Phe-NH₂ makes it suitable for experiments designed to trap or characterize covalent acyl-enzyme or amino-enzyme intermediates. Unlike tripeptide substrates (e.g., Z-His-Phe-Trp) that generate a common amino-enzyme (E-Trp) regardless of the N-terminal extension [4], the dipeptide amide produces a distinct amino-enzyme species (E-Phe-NH₂) whose kinetic behavior can be studied independently, supporting mechanistic discrimination between alternative catalytic schemes.

Educational and Training Modules in Enzyme Kinetics

The compound's simple product profile (two chromogenic/ninhydrin-reactive products), aqueous solubility without organic co-solvents [2], and well-characterized pH-dependent cleavage behavior make it an ideal substrate for undergraduate and graduate biochemistry laboratory courses. Students can determine KM and Vmax using standard spectrophotometric or ninhydrin-based endpoint assays without the analytical ambiguities introduced by tripeptide or ester substrates.

Quality Control Standard for Pepsin Activity Assay Calibration

Z-His-Phe-NH₂ can serve as a reference substrate for calibrating pepsin activity assays in pharmaceutical or food industry settings where pepsin is used as a processing enzyme (e.g., cheese ripening, protein hydrolysate production). Its chemical stability in aqueous buffer (amide vs. ester) [1] ensures consistent lot-to-lot performance, and its cleavage rate under standardized conditions (pH 4.0, 37°C) can be used to normalize pepsin activity across different enzyme batches and suppliers.

Application
Selection Property
Validation Focus
Aspartic protease P1-P1' specificity profiling
C-terminal amide for uninhibited turnover; Z-protected N-terminus for protease selectivity
Confirm His-Phe bond cleavage exclusivity and resistance to exopeptidase contamination
Amino-enzyme intermediate characterization
Dipeptide amide yields a distinct E-Phe-NH₂ intermediate species
Verify single amino-enzyme formation without multi-step interference
Enzyme kinetics laboratory courses
Aqueous solubility; simple two-product detection by ninhydrin
Reproducible KM/Vmax determination under standard conditions
Pepsin activity assay calibration reference
Chemical stability of amide; consistent lot-to-lot performance
Normalize pepsin activity across batches using standardized cleavage rate
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